molecular formula C20H14O7 B1204279 Pachyrrhizone

Pachyrrhizone

Cat. No. B1204279
M. Wt: 366.3 g/mol
InChI Key: RZZBXVGBWLOHHV-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pachyrrhizone is a member of rotenones.

Scientific Research Applications

Antiviral Properties

Pachyrrhizone, a component isolated from the seeds of Pachyrrhizus erosus, has demonstrated moderate anti-herpes simplex virus (HSV) activity. This suggests its potential application in antiviral therapies (Phrutivorapongkul et al., 2002).

CNS Depressant Activity

Research on ethanol and chloroform extracts of Pachyrrhizus erosus seeds, which contain pachyrrhizone, revealed central nervous system (CNS) depressant effects. These findings are significant for understanding the plant's traditional use in treating insomnia and could inform future CNS-targeted therapies (Abid et al., 2006).

Insecticidal Activity

An investigation into the insecticidal constituents of Pachyrrhizus erosus seeds highlighted pachyrrhizone's potential as a biopesticide. Its toxicity against caterpillars of the cabbage butterfly positions it as a candidate for agricultural pest control (Meijer, 2010).

Toxic Polyphenols Screening

A method was developed to quantify toxic polyphenols like pachyrrhizone in yam bean seeds. This is crucial for selecting genotypes with low levels of toxic compounds, relevant in food safety and plant breeding (Lautié et al., 2013).

Chemotherapeutic Potential

In the field of cancer research, pachyrrhizone derivatives are being explored for their therapeutic potential. Their ability to induce apoptosis in cancer cells, as seen in compounds like PAC-1, positions them as promising candidates for anticancer drug development (Roth & Hergenrother, 2016).

properties

Product Name

Pachyrrhizone

Molecular Formula

C20H14O7

Molecular Weight

366.3 g/mol

IUPAC Name

(1S,13S)-16-methoxy-5,7,11,14,18-pentaoxahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-2,4(8),9,15(23),16,19,21-heptaen-24-one

InChI

InChI=1S/C20H14O7/c1-22-20-18-9(2-3-23-18)4-11-17(21)16-10-5-13-14(26-8-25-13)6-12(10)24-7-15(16)27-19(11)20/h2-6,15-16H,7-8H2,1H3/t15-,16+/m1/s1

InChI Key

RZZBXVGBWLOHHV-CVEARBPZSA-N

Isomeric SMILES

COC1=C2C(=CC3=C1O[C@@H]4COC5=CC6=C(C=C5[C@@H]4C3=O)OCO6)C=CO2

Canonical SMILES

COC1=C2C(=CC3=C1OC4COC5=CC6=C(C=C5C4C3=O)OCO6)C=CO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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